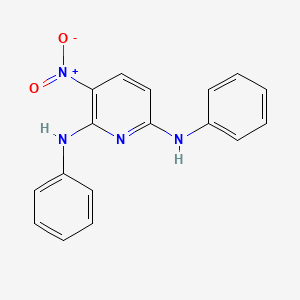

3-nitro-N,N'-diphenyl-2,6-pyridinediamine

Vue d'ensemble

Description

3-nitro-N,N'-diphenyl-2,6-pyridinediamine (3-NPA) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridine family and is known for its unique properties and mechanism of action.

Mécanisme D'action

The mechanism of action of 3-nitro-N,N'-diphenyl-2,6-pyridinediamine involves the inhibition of succinate dehydrogenase. This enzyme is responsible for the conversion of succinate to fumarate in the electron transport chain. By inhibiting this enzyme, 3-nitro-N,N'-diphenyl-2,6-pyridinediamine disrupts the electron transport chain, leading to a decrease in ATP production and cellular dysfunction. This mechanism of action has been studied extensively in the context of neurodegenerative diseases such as Huntington's disease and Parkinson's disease.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 3-nitro-N,N'-diphenyl-2,6-pyridinediamine are dependent on the concentration and duration of exposure. At low concentrations, 3-nitro-N,N'-diphenyl-2,6-pyridinediamine has been shown to induce oxidative stress and mitochondrial dysfunction. At higher concentrations, it can lead to cell death and tissue damage. The physiological effects of 3-nitro-N,N'-diphenyl-2,6-pyridinediamine have been studied in various animal models and have shown to induce neurodegeneration, liver toxicity, and reproductive toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 3-nitro-N,N'-diphenyl-2,6-pyridinediamine in lab experiments is its ability to induce mitochondrial dysfunction and oxidative stress, which can be useful in studying various diseases such as neurodegenerative diseases and cancer. However, one of the limitations of using 3-nitro-N,N'-diphenyl-2,6-pyridinediamine is its toxicity, which can result in tissue damage and cell death. Therefore, careful consideration should be given to the concentration and duration of exposure when using 3-nitro-N,N'-diphenyl-2,6-pyridinediamine in lab experiments.

Orientations Futures

There are several future directions for the use of 3-nitro-N,N'-diphenyl-2,6-pyridinediamine in scientific research. One of the main areas of interest is its potential use in the treatment of neurodegenerative diseases such as Huntington's disease and Parkinson's disease. Additionally, 3-nitro-N,N'-diphenyl-2,6-pyridinediamine has been shown to have potential applications in cancer research, particularly in the study of mitochondrial dysfunction in cancer cells. Further research is needed to fully understand the mechanism of action of 3-nitro-N,N'-diphenyl-2,6-pyridinediamine and its potential applications in scientific research.

Conclusion:

In conclusion, 3-nitro-N,N'-diphenyl-2,6-pyridinediamine is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique properties and mechanism of action have been utilized in various research areas such as neurodegenerative diseases, cancer, and mitochondrial dysfunction. While there are advantages to using 3-nitro-N,N'-diphenyl-2,6-pyridinediamine in lab experiments, careful consideration should be given to its toxicity. Further research is needed to fully understand the mechanism of action of 3-nitro-N,N'-diphenyl-2,6-pyridinediamine and its potential applications in scientific research.

Méthodes De Synthèse

The synthesis of 3-nitro-N,N'-diphenyl-2,6-pyridinediamine involves the reaction between 3-nitropyridine and diphenylamine in the presence of a catalyst. The reaction takes place in a solvent such as benzene or toluene and is typically carried out under reflux conditions. The resulting product is then purified using various chromatographic techniques to obtain pure 3-nitro-N,N'-diphenyl-2,6-pyridinediamine.

Applications De Recherche Scientifique

3-nitro-N,N'-diphenyl-2,6-pyridinediamine has been used extensively in scientific research due to its unique properties. It is known to inhibit the activity of succinate dehydrogenase, an enzyme involved in the electron transport chain in mitochondria. This inhibition leads to a decrease in ATP production, which can result in cellular dysfunction and ultimately cell death. This property of 3-nitro-N,N'-diphenyl-2,6-pyridinediamine has been utilized in various research areas such as neurodegenerative diseases, cancer, and mitochondrial dysfunction.

Propriétés

IUPAC Name |

3-nitro-2-N,6-N-diphenylpyridine-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c22-21(23)15-11-12-16(18-13-7-3-1-4-8-13)20-17(15)19-14-9-5-2-6-10-14/h1-12H,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWGSWOQHQHKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382679 | |

| Record name | 3-Nitro-N~2~,N~6~-diphenylpyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-N~2~,N~6~-diphenylpyridine-2,6-diamine | |

CAS RN |

73895-33-7 | |

| Record name | 3-Nitro-N~2~,N~6~-diphenylpyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chloro-2-methylphenoxy)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4895541.png)

![4-({2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4895548.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4895564.png)

![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-fluorophenyl)acetamide](/img/structure/B4895578.png)

![1-{[4-(cyclopentylmethyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B4895581.png)

![1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4895585.png)

![2-{4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-piperazinyl}ethanol](/img/structure/B4895596.png)

![1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B4895602.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4895608.png)

![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4895628.png)